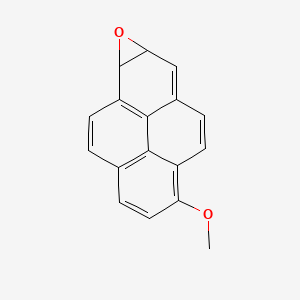
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide is a fluorescent compound widely used in biochemical and analytical applications. It is known for its ability to form stable complexes with various biomolecules, making it a valuable tool in research and diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide typically involves the reaction of dansyl chloride with a suitable amine. The process begins with the preparation of dansyl chloride, which is then reacted with propano-3-trimethylammonium under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical applications.
Complex Formation: The compound readily forms complexes with biomolecules, which is a key feature in its use as a fluorescent probe.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield dansylated amines, while complex formation with proteins results in dansyl-protein conjugates.
Applications De Recherche Scientifique
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of various analytes.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of sensors and diagnostic devices
Mécanisme D'action
The mechanism of action of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide involves its ability to form stable complexes with biomolecules. The dansyl group acts as a fluorescent tag, emitting light upon excitation. This fluorescence can be measured and used to quantify the presence of the target molecule. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: A precursor to 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide, used in similar applications.
Dansylamide: Another dansyl derivative with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Uniqueness
This compound is unique due to its specific structure, which allows for stable complex formation with a wide range of biomolecules. Its fluorescence properties make it particularly valuable in applications requiring sensitive detection and quantification .
Propriétés
Numéro CAS |
29866-12-4 |
|---|---|
Formule moléculaire |
C18H28IN3O2S |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C18H28N3O2S.HI/c1-20(2)17-11-6-10-16-15(17)9-7-12-18(16)24(22,23)19-13-8-14-21(3,4)5;/h6-7,9-12,19H,8,13-14H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ZMUVPDOGALQRLU-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-] |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-] |
| 29866-12-4 | |
Pictogrammes |
Irritant |
Synonymes |
1-(5 dimethylaminonaphthalene-1-sulfonamido)propano-3-trimethylammonium iodide 1-(5-dimethylaminohaphthalene-1-sulfonamido)propano-3-trimethylammonium dansyl-propano-3-trimethylammonium dansyl-PTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)










